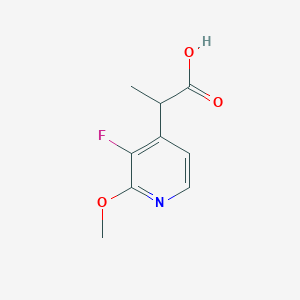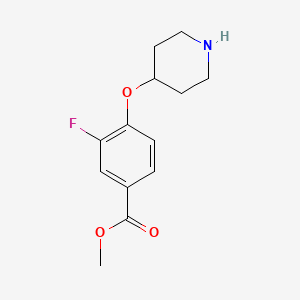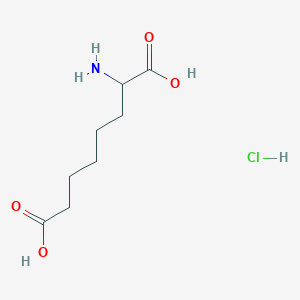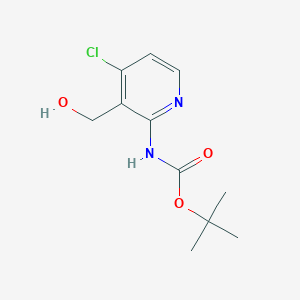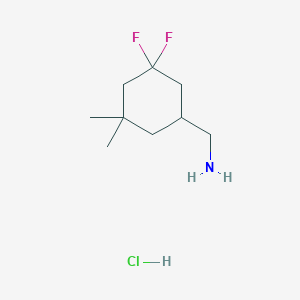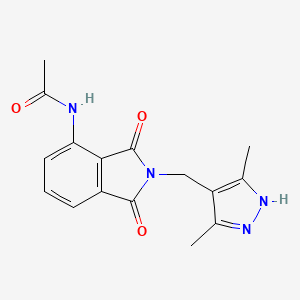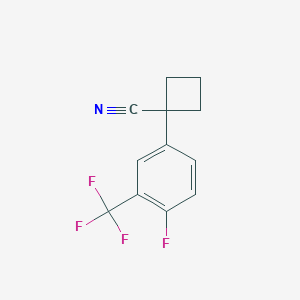
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile, also known by its IUPAC name 1- [4-fluoro-3-(trifluoromethyl)phenyl]ethanone , has the molecular formula C9H6F4O. Its molecular weight is approximately 206.14 g/mol . This compound belongs to the class of cyclobutanecarbonitriles and contains both fluorine and trifluoromethyl groups.
Vorbereitungsmethoden
The synthetic route for 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile involves the following steps:
Acylation Reaction: Start with 4-fluoroacetophenone, which reacts with trifluoroacetic anhydride to form the corresponding acylated intermediate.
Cyclobutanecarbonitrile Formation: The acylated intermediate undergoes a cyclization reaction using sodium cyanide (NaCN) as the nucleophile to yield this compound.
Industrial production methods typically involve scaled-up versions of these synthetic steps, ensuring high purity and yield.
Analyse Chemischer Reaktionen
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile can participate in various chemical reactions:
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups.
Oxidation: Oxidation of the alcohol or alkane moiety can lead to different products.
Common reagents include reducing agents (such as lithium aluminum hydride), nucleophiles (like Grignard reagents), and oxidizing agents (such as potassium permanganate).
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Materials Science: It may serve as a building block for designing novel materials.
Agrochemicals: Its properties could be relevant for crop protection.
Wirkmechanismus
The exact mechanism of action remains an active area of research. its trifluoromethyl and phenyl moieties suggest interactions with biological targets, possibly affecting enzymatic processes or receptor binding.
Vergleich Mit ähnlichen Verbindungen
While 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile is relatively unique, similar compounds include 4-(trifluoromethyl)phenol and 3-[4-(trifluoromethyl)phenyl]cyclobutan-1-one . These related structures share some features but differ in functional groups and ring sizes.
Eigenschaften
Molekularformel |
C12H9F4N |
|---|---|
Molekulargewicht |
243.20 g/mol |
IUPAC-Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H9F4N/c13-10-3-2-8(6-9(10)12(14,15)16)11(7-17)4-1-5-11/h2-3,6H,1,4-5H2 |
InChI-Schlüssel |
XGDBXTRAVRDSBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C#N)C2=CC(=C(C=C2)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


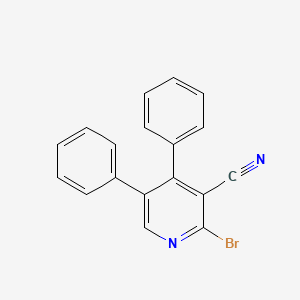

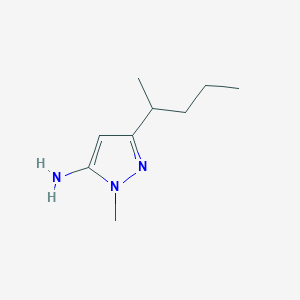
![tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B13090286.png)
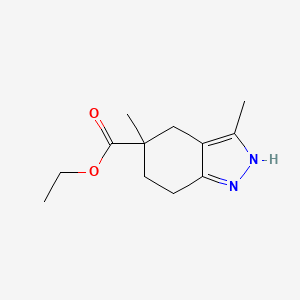
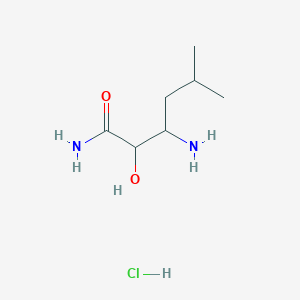
![(4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13090306.png)
![Bicyclo[1.1.1]pentan-1-ylhydrazine](/img/structure/B13090313.png)
